The Role of the Farnesoid X Receptor Antagonist DY268 in Drug-Induced Liver Injury Research: A Technical Guide
The Role of the Farnesoid X Receptor Antagonist DY268 in Drug-Induced Liver Injury Research: A Technical Guide
Introduction
Quantitative Data for DY268
The following table summarizes the key quantitative parameters reported for DY268 in various experimental settings.
| Parameter | Value | Assay System | Reference |
| IC₅₀ (FXR Binding) | 7.5 nM | In vitro FXR binding assay | [4][5] |
| IC₅₀ (FXR Antagonism) | 468 nM | Cell-based FXR transactivation assay | [4] |
| Effective Concentration | 10 µM | Zebrafish liver regeneration model | [4] |
| Effective Concentration | 10 µM | Human renal proximal tubular cells (RPTEC/TERT1) | [6] |
| Cytotoxicity Marker | >25% drop in ATP | At highest concentration tested in an in vitro assessment | [4] |
Mechanism of Action: FXR Antagonism in DILI
DY268 exerts its effects by competitively binding to the ligand-binding domain of FXR, thereby preventing the recruitment of coactivators and the subsequent transcription of FXR target genes.[5] These genes are crucial for maintaining bile acid homeostasis.
The key steps in the signaling pathway are as follows:
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Bile Acid Homeostasis: Under normal physiological conditions, bile acids bind to and activate FXR.
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FXR Activation: Activated FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes.
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Gene Transcription: This leads to the transcription of genes that:
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DY268-mediated Antagonism: DY268 blocks the initial activation of FXR by bile acids.
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Disruption of Homeostasis: This inhibition leads to the downregulation of BSEP and other transporters, and the disinhibition of bile acid synthesis. The resulting intracellular accumulation of bile acids causes cholestasis, oxidative stress, mitochondrial dysfunction, and ultimately, hepatocyte injury and death.[2][7]
Caption: Mechanism of DY268-induced DILI via FXR antagonism.
Experimental Protocols
Detailed methodologies for key experiments involving DY268 are provided below. These protocols are synthesized from published research and are intended to serve as a guide for researchers.[4][6]
This assay measures the ability of DY268 to antagonize FXR-mediated gene transcription in a cellular context.
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Cell Line: HepG2 cells are commonly used as they are of hepatic origin.
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Reagents:
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DY268 (stock solution in DMSO)
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FXR agonist (e.g., Chenodeoxycholic acid - CDCA, or a synthetic agonist like GW4064)
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Luciferase reporter plasmid containing FXREs
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Transfection reagent
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Cell culture medium and supplements
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Luciferase assay system
-
-
Protocol:
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Cell Seeding: Plate HepG2 cells in 96-well plates at a suitable density and allow them to adhere overnight.
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Transfection: Co-transfect the cells with the FXRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
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Compound Treatment: After 24 hours, replace the medium with fresh medium containing a fixed concentration of the FXR agonist (e.g., EC₅₀ concentration of GW4064) and varying concentrations of DY268. Include appropriate controls (vehicle, agonist alone).
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Incubation: Incubate the cells for 18-24 hours.
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Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activity using a luminometer.
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Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the concentration of DY268 to determine the IC₅₀ value.
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Caption: Workflow for the in vitro FXR transactivation assay.
The zebrafish model offers a high-throughput in vivo system to study hepatotoxicity.[9] Its transparent larvae allow for real-time imaging of liver development and injury.[9][10]
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Model: Transgenic zebrafish larvae with fluorescently labeled hepatocytes (e.g., Tg(fabp10a:EGFP)).
-
Reagents:
-
DY268 (stock solution in DMSO)
-
Zebrafish embryo medium (E3 medium)
-
-
Protocol:
-
Embryo Collection: Collect fertilized zebrafish embryos and maintain them in E3 medium at 28.5°C.
-
Compound Exposure: At 3-5 days post-fertilization (dpf), transfer larvae to 24-well plates.
-
Treatment: Add DY268 to the E3 medium to achieve the desired final concentration (e.g., 10 µM).[4] Include a DMSO vehicle control group.
-
Incubation: Expose the larvae to the compound for a defined period (e.g., 48-72 hours).
-
Assessment of Hepatotoxicity:
-
Morphological Analysis: Visually inspect the liver for changes in size, morphology, and fluorescence intensity using a fluorescence microscope.
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Histology: Fix larvae, embed in paraffin, section, and perform H&E staining to assess hepatocyte necrosis, inflammation, and steatosis.
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Biochemical Assays: Pool larvae to create lysates for measuring liver enzyme activity (e.g., ALT, AST) or other biomarkers of liver injury.
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Gene Expression Analysis: Extract RNA from pooled larvae to perform qRT-PCR for key DILI-related genes (e.g., fabp10a, cyp2y3).
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DY268 is a valuable chemical tool for investigating the role of FXR in DILI. Its high potency and selectivity allow researchers to precisely probe the consequences of FXR antagonism in various in vitro and in vivo models. The data and protocols presented in this guide demonstrate the utility of DY268 in identifying compounds with a potential for DILI via FXR antagonism and in elucidating the fundamental molecular mechanisms of cholestatic liver injury. Further research using tools like DY268 will continue to enhance our understanding of DILI and aid in the development of safer therapeutics.
References
- 1. In vitro assessment of farnesoid X receptor antagonism to predict drug-induced liver injury risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. FXR antagonism of NSAIDs contributes to drug-induced liver injury identified by systems pharmacology approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of trisubstituted-pyrazol carboxamide analogs as novel and potent antagonists of farnesoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Farnesoid X Receptor Activation Stimulates Organic Cations Transport in Human Renal Proximal Tubular Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of drug induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Editor’s Highlight: Farnesoid X Receptor Protects Against Low-Dose Carbon Tetrachloride-Induced Liver Injury Through the Taurocholate-JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Zebrafish as model organisms for studying drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Zebrafish as model organisms for studying drug-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
